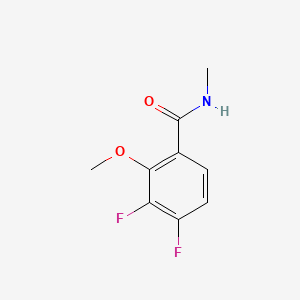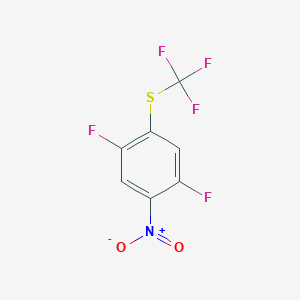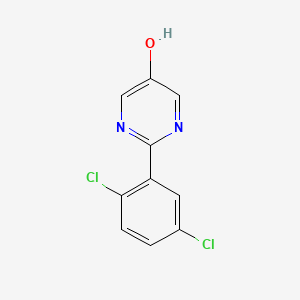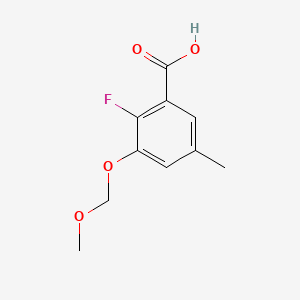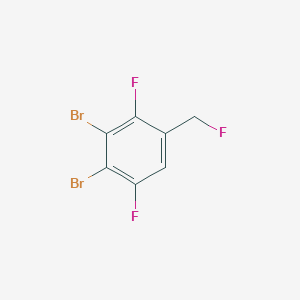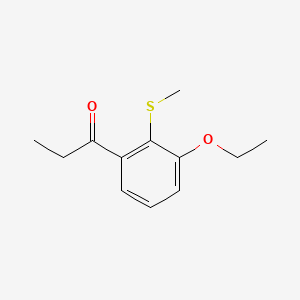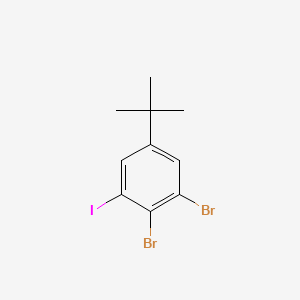
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common synthetic route includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This step often requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Fluoromethoxylation: The introduction of the fluoromethoxy group (-OCH2F) is achieved using reagents like fluoromethyl ethers or fluoromethylating agents. This step may require catalysts and specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxygenated or hydrogenated products, respectively.
科学研究应用
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying substitution and coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene depends on its specific application. In general, the presence of multiple halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and interaction with molecular targets. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes, depending on its specific structure and functional groups.
相似化合物的比较
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene: Similar in structure but with a different substitution pattern, which may lead to variations in reactivity and applications.
1,2-Dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene: Another closely related compound with slight differences in the position of halogen atoms.
属性
分子式 |
C7H2Cl2F4O |
|---|---|
分子量 |
248.99 g/mol |
IUPAC 名称 |
1,2-dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-3(9)7(14-1-10)6(13)5(12)4(2)11/h1H2 |
InChI 键 |
CNIYDHIKZYJFOB-UHFFFAOYSA-N |
规范 SMILES |
C(OC1=C(C(=C(C(=C1Cl)Cl)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
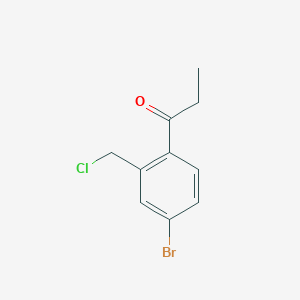
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

